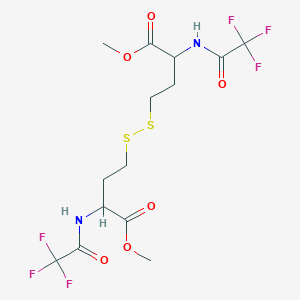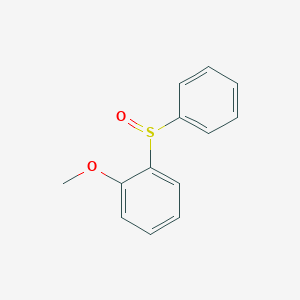
(R)-1-Methoxy-2-(phenylsulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Metoxi-2-(fenilsulfinil)benceno es un compuesto orgánico que se caracteriza por la presencia de un grupo metoxi y un grupo fenilsulfinil unidos a un anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-Metoxi-2-(fenilsulfinil)benceno generalmente implica la reacción de un benceno sustituido con metoxi con un reactivo fenilsulfinil en condiciones controladas. Un método común implica el uso de un precursor de sulfóxido, que sufre una reacción de sustitución para introducir el grupo fenilsulfinil en el anillo de benceno. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como diclorometano, y un catalizador para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-1-Metoxi-2-(fenilsulfinil)benceno puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-1-Metoxi-2-(fenilsulfinil)benceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfinil puede oxidarse aún más para formar una sulfona.
Reducción: El compuesto puede reducirse para formar el sulfuro correspondiente.
Sustitución: El grupo metoxi puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos o los nucleófilos se pueden utilizar para lograr reacciones de sustitución.
Principales productos formados
Oxidación: Formación de (R)-1-Metoxi-2-(fenilsulfonil)benceno.
Reducción: Formación de (R)-1-Metoxi-2-(feniltio)benceno.
Sustitución: Formación de varios derivados de benceno sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
(R)-1-Metoxi-2-(fenilsulfinil)benceno tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos finos e intermedios farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-Metoxi-2-(fenilsulfinil)benceno involucra su interacción con objetivos moleculares y vías específicas. El grupo fenilsulfinil puede participar en varias reacciones químicas, influyendo en la reactividad del compuesto e interacciones con otras moléculas. El grupo metoxi también puede afectar la solubilidad y las propiedades de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (R)-1-Metoxi-2-(feniltio)benceno
- (R)-1-Metoxi-2-(fenilsulfonil)benceno
- (R)-1-Metoxi-2-(fenilseleno)benceno
Singularidad
(R)-1-Metoxi-2-(fenilsulfinil)benceno es único debido a la presencia de un grupo metoxi y un grupo fenilsulfinil, que confieren propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
1-(benzenesulfinyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIPSPJAHHQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
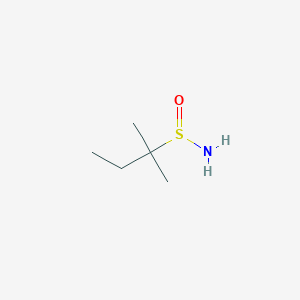
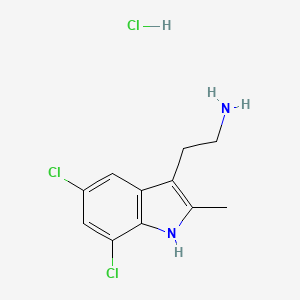
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
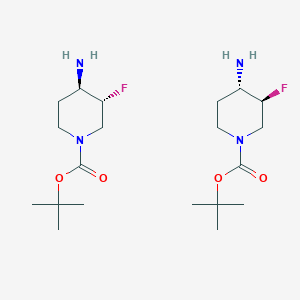
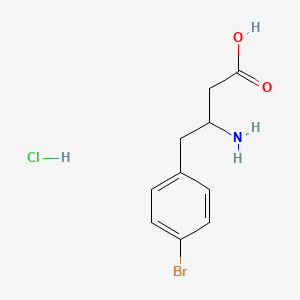
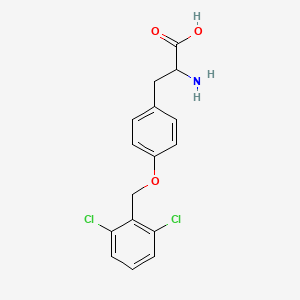
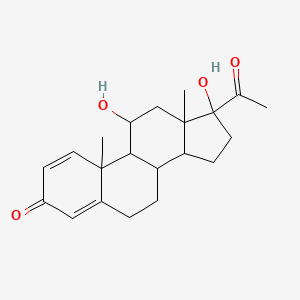
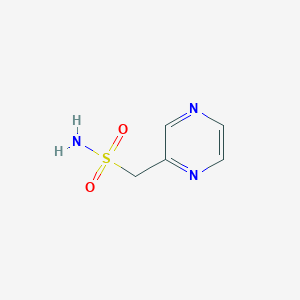
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
